

Key Quantitative Data from Preclinical and Clinical Studies

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Compound Focus: Avutometinib

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The following tables summarize critical quantitative findings that demonstrate the pharmacodynamic, pharmacokinetic, and efficacy profile of **avutometinib**, particularly in combination with the FAK inhibitor defactinib.

Table 1: Pharmacodynamic & Efficacy Data

Measurement Context	Key Finding	Value	Citation
Tumor Response (LGSOC)	Confirmed Objective Response Rate (ORR)	45% (13/29 patients)	[1]
Tumor Response (LGSOC)	Objective Response Rate (ORR)	42.3% (11/26 patients)	[2]
Tumor Response (LGSOC)	Patients with Tumor Shrinkage	86% (25/29 patients)	[1]
Treatment Duration (LGSOC)	Median Progression-Free Survival (PFS)	20.1 months	[2]
In-vitro Potency	Reduced cell proliferation at concentrations \geq	625 nM	[1]

Table 2: Clinical Pharmacokinetics at RP2D Data from the FRAME trial (**avutometinib** 3.2 mg twice weekly + defactinib) for a 28-day cycle [2].

Drug	Geometric Mean AUC	Geometric Mean Cmax (ng/mL)
Avutometinib	11,463 h·ng ⁻¹ ·mL ⁻¹ (CV 37%)	342 (CV 34%)
Defactinib	2,099 h·ng ⁻¹ ·mL ⁻¹ (CV 102%)	273 (CV 80%)

Abbreviations: AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; CV: Coefficient of variation.

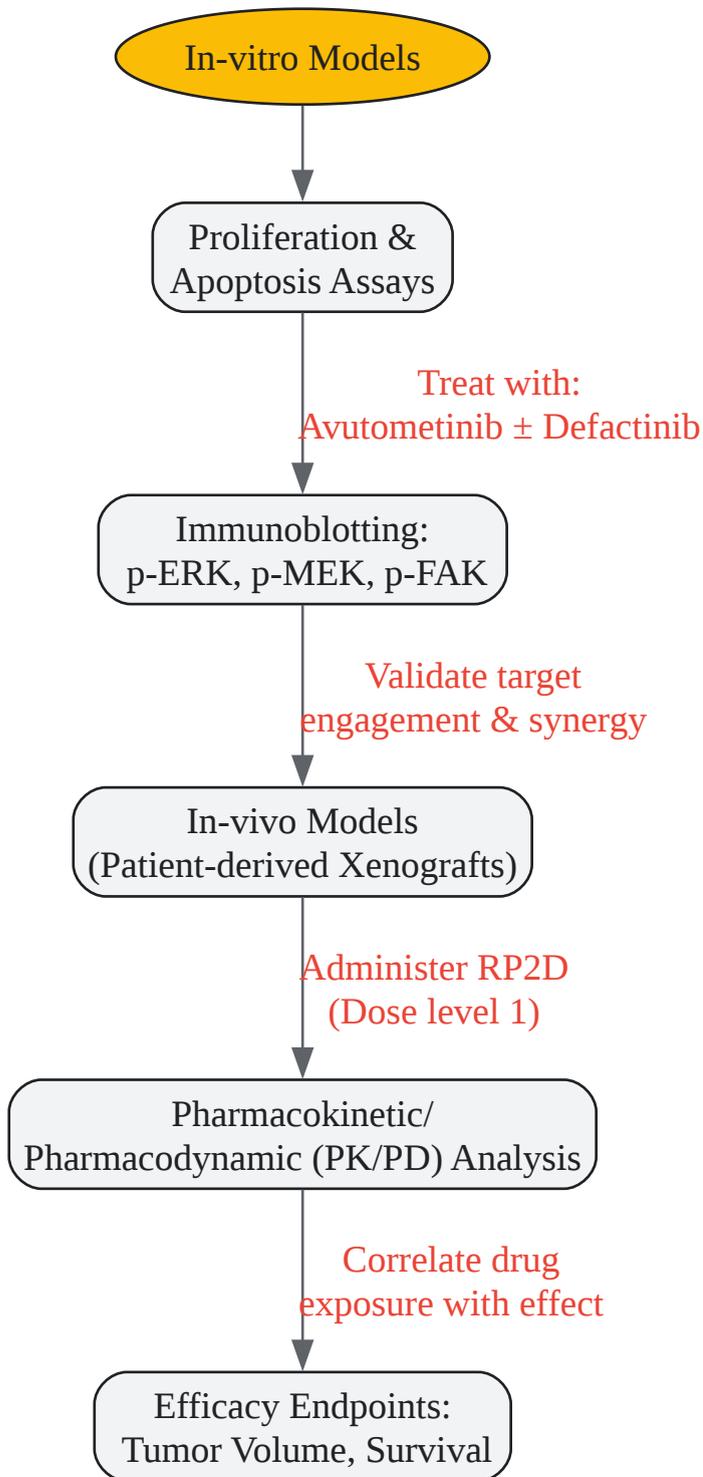
Rationale for Combination with FAK Inhibition

Research has established a strong mechanistic rationale for combining **avutometinib** with a FAK inhibitor like defactinib to overcome resistance:

- **Adaptive Resistance Mechanism:** Inhibition of the MAPK pathway with **avutometinib** can activate a **RhoA-FAK-AKT signaling loop** as a compensatory survival mechanism in cancer cells [3].
- **Synergistic Apoptosis:** Combined FAK and RAF/MEK inhibition leads to synergistic induction of apoptosis in preclinical models, including those resistant to BRAF/MEK inhibitor therapy [3] [1].
- **Efficacy in Resistant Tumors:** This combination has shown promise in overcoming resistance to both targeted therapies and immunotherapy in aggressive cancers like **BRAF V600E melanoma** [3] [1].

Experimental Workflow for Key Preclinical Studies

The diagram below outlines a generalized experimental workflow used in key studies to validate the efficacy of the **avutometinib** and defactinib combination.



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*Generalized preclinical workflow to assess **avutometinib** ± defactinib efficacy and mechanism.*

Recommended Phase 2 Dose (RP2D) and Clinical Status

Based on the phase 1 FRAME trial (NCT03875820), the recommended phase 2 dose and schedule for a 28-day cycle is [2]:

- **Avutometinib:** 3.2 mg orally once a day, twice weekly (e.g., Monday/Thursday).
- **Defactinib:** 200 mg orally twice a day, seven days a week.
- **Schedule:** Both drugs are administered on a 3 weeks 'on' / 1 week 'off' basis.

This combination is under regulatory incentives (**Breakthrough Therapy Designation** and **Orphan Drug Designation**) for recurrent low-grade serous ovarian cancer (LGSOC) [4] [1]. The confirmatory **phase 3 RAMP 301 trial (NCT06072781)** is ongoing, and a New Drug Application (NDA) for accelerated approval was anticipated in the first half of 2024 [4].

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[<https://www.smolecule.com/products/b548797#avutometinib-mechanism-of-action-raf-mek-clamp>]

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